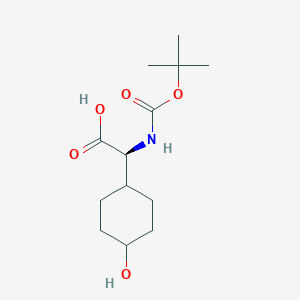

(s)-a-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid

Description

BenchChem offers high-quality (s)-a-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (s)-a-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-(4-hydroxycyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-4-6-9(15)7-5-8/h8-10,15H,4-7H2,1-3H3,(H,14,18)(H,16,17)/t8?,9?,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFJDDDVVNKUBCL-RTBKNWGFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CCC(CC1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1CCC(CC1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(s)-a-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid CAS number and identifiers

The following technical guide details the chemical identity, synthesis, and application of (S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid , also known as Boc-L-4-hydroxycyclohexylglycine .

CAS Number: 336870-02-1 Common Name: Boc-L-4-hydroxycyclohexylglycine (Boc-Chg(4-OH)-OH)

Executive Summary

(S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid is a non-proteogenic amino acid building block widely utilized in medicinal chemistry. As a structural hybrid between Cyclohexylglycine (Chg) and 4-Hydroxyproline , it offers a unique combination of lipophilicity (via the cyclohexane ring) and polar interaction capability (via the 4-hydroxyl group).

This compound is critical in the development of peptidomimetics , particularly for protease inhibitors (e.g., Thrombin, HCV protease) where the cyclohexane ring fills large hydrophobic pockets (S1/S2 subsites) while the hydroxyl group provides a vector for hydrogen bonding or further derivatization to improve solubility and potency.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Nomenclature & Identifiers

| Identifier Type | Value |

| CAS Number | 336870-02-1 |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-2-(4-hydroxycyclohexyl)acetic acid |

| Synonyms | Boc-L-4-hydroxycyclohexylglycine; (S)-α-(Boc-amino)-4-hydroxycyclohexaneacetic acid; N-Boc-4-hydroxy-L-cyclohexylglycine |

| Molecular Formula | C₁₃H₂₃NO₅ |

| Molecular Weight | 273.33 g/mol |

| SMILES | CC(C)(C)OC(=O)NC(=O)O |

Physicochemical Profile

| Property | Specification |

| Appearance | White to off-white crystalline powder |

| Purity | ≥ 97.0% (HPLC) |

| Melting Point | 135 – 140 °C (Decomposes) |

| Solubility | Soluble in Methanol, DMSO, DMF; Sparingly soluble in Water |

| Chirality | (S)-Enantiomer (L-configuration at α-carbon) |

| Stereochemistry (Ring) | Typically supplied as a mixture of cis/trans isomers at the 4-position unless specified. |

Synthesis & Manufacturing Methodology

The synthesis of (S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid is most reliably achieved through the catalytic hydrogenation of its aromatic precursor, Boc-L-4-hydroxyphenylglycine . This route preserves the chiral integrity of the α-carbon while reducing the aromatic ring.

Reaction Pathway (DOT Diagram)

Caption: Catalytic hydrogenation route converting the aromatic phenylglycine core to the saturated cyclohexane analog.

Detailed Protocol: Catalytic Hydrogenation

Objective: Reduction of the aromatic ring without racemization of the α-center or hydrogenolysis of the Boc group.

-

Preparation: Dissolve Boc-L-4-hydroxyphenylglycine (10.0 g) in Methanol (100 mL) . Add Acetic Acid (5 mL) to facilitate protonation and prevent amine poisoning of the catalyst.

-

Catalyst Addition: Carefully add 5% Rhodium on Carbon (Rh/C, 1.0 g) or Platinum Oxide (PtO2) under an inert nitrogen atmosphere. Note: Rh/C is preferred to minimize hydrogenolysis of the C-O bond (deoxygenation).

-

Hydrogenation: Transfer to a Parr hydrogenation apparatus. Purge with H₂ gas and pressurize to 50–60 psi (3–4 bar) . Stir vigorously at room temperature for 12–24 hours .

-

Monitoring: Monitor reaction progress via TLC (stained with Ninhydrin or PMA) or LC-MS to ensure complete consumption of the aromatic starting material.

-

Work-up: Filter the catalyst through a pad of Celite®. Rinse the pad with Methanol.

-

Isolation: Concentrate the filtrate under reduced pressure. Co-evaporate with toluene to remove traces of acetic acid.

-

Purification: Recrystallize from Ethyl Acetate/Hexanes to yield the product as a white solid.

Critical Control Point:

-

Stereocontrol: The reduction of the phenyl ring creates a new stereocenter at C4. This method typically yields a mixture of cis and trans isomers (relative to the amino group). If a specific isomer (e.g., trans-4-hydroxy) is required for SAR (Structure-Activity Relationship) studies, separation via Preparative HPLC or fractional crystallization is necessary.

Applications in Drug Discovery[1][3][7][8][9][10]

Protease Inhibitor Scaffolds

The cyclohexylglycine (Chg) scaffold is a "gold standard" replacement for Phenylalanine or Proline in protease inhibitors. The addition of the 4-hydroxyl group in this specific compound allows for:

-

Solubility Enhancement: Increases aqueous solubility compared to the highly lipophilic unsubstituted Chg.

-

Directed Interactions: The -OH group can form specific hydrogen bonds with backbone carbonyls or side chains (e.g., Serine, Threonine) within the enzyme active site.

-

Metabolic Stability: The saturated ring is resistant to oxidative metabolism compared to aromatic rings (which are prone to hydroxylation by CYPs).

Peptide Stapling & Linkers

The hydroxyl group serves as a reactive handle for:

-

Glycosylation: Attachment of sugar moieties to improve pharmacokinetics.

-

Cyclization: Forming ester or ether linkages to side chains of other amino acids (e.g., Asp/Glu) to constrain peptide conformation (macrocyclization).

Workflow for Peptide Coupling (Solid Phase)

This compound is compatible with standard Fmoc/tBu or Boc/Bzl SPPS (Solid Phase Peptide Synthesis) strategies, though the free hydroxyl group often requires protection (e.g., as a Benzyl ether or t-Butyl ether) if aggressive coupling conditions are used.

Coupling Protocol (Fmoc-SPPS compatible if Boc is swapped for Fmoc):

-

Activation: Use HATU (1.1 eq) and DIEA (2.0 eq) in DMF.

-

Coupling: React for 1–2 hours at room temperature.

-

Deprotection: Standard TFA cleavage removes the Boc group (in solution phase) or allows global deprotection.

Handling, Storage & Stability

-

Storage: Store at 2–8 °C (refrigerated) in a tightly sealed container. Desiccate to prevent moisture absorption.

-

Stability: Stable for >2 years under recommended conditions. Avoid prolonged exposure to strong acids (removes Boc) or strong bases (racemization risk).

-

Safety: Irritant to eyes, respiratory system, and skin. Use standard PPE (gloves, goggles, fume hood).

References

-

Sigma-Aldrich. (2S)-ethanoic acid Product Specification. Retrieved from

-

Chem-Impex International. Boc-L-4-Hydroxyphenylglycine (Precursor) Technical Data. Retrieved from

-

Royal Society of Chemistry. Catalytic Hydrogenation of Phenylglycine Derivatives: Stereochemical Outcomes. Org. Biomol. Chem. Retrieved from

-

National Institutes of Health (NIH). Applications of Non-Natural Amino Acids in Protease Inhibitor Design. PubMed Central. Retrieved from

-

BOC Sciences. Technical Data Sheet: CAS 336870-02-1. Retrieved from

physicochemical properties of (s)-a-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid

Physicochemical Properties of (S)- -(Boc-amino)-4-hydroxy-cyclohexaneacetic acid

A Technical Guide for Drug Development & Synthesis

Executive Summary

(S)-

Its unique structural features—combining the lipophilicity of the cyclohexane ring, the hydrogen-bonding potential of the hydroxyl group, and the conformational rigidity of the cyclic system—make it an invaluable scaffold in medicinal chemistry. It is frequently employed to modulate the potency, selectivity, and pharmacokinetic profiles of peptide-based drugs, such as thrombin and HCV protease inhibitors.

Chemical Identity & Structural Analysis[3]

Nomenclature and Synonyms[4]

-

IUPAC Name: (S)-2-((tert-butoxycarbonyl)amino)-2-(4-hydroxycyclohexyl)acetic acid

-

Common Names: Boc-L-4-hydroxycyclohexylglycine; Boc-4-hydroxy-Chg-OH

-

CAS Number: 365997-33-7 (related ethyl ester); Note: Specific CAS for the free acid varies by cis/trans isomerism, often cited as generic Boc-amino acid derivatives.

-

Molecular Formula:

-

Molecular Weight: 273.33 g/mol

Stereochemistry

The compound possesses two stereocenters:

- -Carbon: The (S)-configuration is specified, corresponding to the L-amino acid stereochemistry.

-

Cyclohexane Ring (C4): The 4-hydroxy group can exist in cis or trans orientation relative to the acetic acid side chain.

-

Cis-isomer: Hydroxyl and glycine groups are on the same side of the ring.

-

Trans-isomer: Hydroxyl and glycine groups are on opposite sides.

-

Note: Commercial preparations are often supplied as diastereomeric mixtures unless specified as "trans-4-hydroxy" or "cis-4-hydroxy".

-

Figure 1: Structural decomposition highlighting functional domains and their pharmacological relevance.

Physicochemical Properties[1][2][4]

Solid-State Properties

| Property | Value / Description | Notes |

| Physical State | White to off-white crystalline powder | Hygroscopic nature depends on purity and salt form. |

| Melting Point | 135°C – 145°C (Decomposes) | Broad range indicates diastereomeric mixture; pure isomers have sharper MPs. |

| Polymorphism | Amorphous or Crystalline | Often isolated as amorphous foam after lyophilization; crystallizes from EtOAc/Hexane. |

Solution Properties

| Property | Value | Causality & Implications |

| Solubility (Water) | Low (< 1 mg/mL) | The hydrophobic Boc group and cyclohexane ring dominate, despite the OH group. |

| Solubility (Organic) | High | Soluble in MeOH, EtOH, DMSO, DMF, DCM, and EtOAc. |

| pKa (Carboxyl) | ~3.8 – 4.2 | Typical for |

| LogP (Octanol/Water) | ~1.5 – 1.9 (Estimated) | Moderate lipophilicity; Boc group increases LogP significantly compared to free amino acid. |

Stability Profile

-

Acid Stability: Unstable. The Boc group is acid-labile. Exposure to TFA (Trifluoroacetic acid) or HCl/Dioxane will remove the Boc group, yielding the free amine salt.

-

Base Stability: Stable. Can withstand standard basic conditions used in Fmoc-peptide synthesis (e.g., 20% Piperidine) if the carboxyl is protected, though the free acid itself is stable in mild base.

-

Thermal Stability: Stable at room temperature; long-term storage recommended at 2-8°C to prevent slow decarboxylation or oxidation.

Synthetic Utility & Applications

Synthesis Workflow

The synthesis typically involves the catalytic hydrogenation of Boc-L-4-hydroxyphenylglycine . This route ensures the retention of the

Figure 2: Synthetic pathway from aromatic precursor to the target cyclohexane derivative.

Applications in Drug Design[1]

-

Protease Inhibitors: The cyclohexane ring mimics the P1 or P2 pockets of enzymes like Thrombin or HCV NS3/4A protease, providing better metabolic stability than phenylglycine analogs.

-

Conformational Constraint: The ring restricts the rotation of the side chain, reducing the entropic penalty upon binding to a target receptor.

-

Peptide Modification: Used to increase the lipophilicity and membrane permeability of peptide drugs.

Analytical Characterization Protocols

To ensure scientific integrity, the following analytical methods are recommended for verifying identity and purity.

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 210 nm (Amide bond) and 254 nm (weak, due to lack of aromaticity). Note: ELSD or CAD detection is preferred due to low UV absorbance.

Nuclear Magnetic Resonance (NMR)

-

Solvent: DMSO-d6 or CD3OD.

-

1H-NMR Key Signals:

- 1.39 ppm (s, 9H, Boc t-butyl).

- 1.0–2.0 ppm (m, 9H, Cyclohexane ring protons).

-

3.8–4.0 ppm (m, 1H,

- 3.4 ppm (m, 1H, CH-OH).

-

Differentiation: Cis and trans isomers can often be distinguished by the coupling constants (

-values) of the CH-OH proton (axial vs. equatorial).

Handling & Storage Guidelines

-

Storage Conditions: Store in a tightly sealed container at 2°C to 8°C . For long-term storage (>6 months), -20°C is preferred to minimize degradation.

-

Moisture Sensitivity: The compound can be hygroscopic. Allow the container to equilibrate to room temperature before opening to prevent condensation.

-

Safety: Standard PPE (gloves, lab coat, safety glasses). Avoid inhalation of dust. No specific acute toxicity hazards are reported, but it should be treated as a potential irritant.

References

-

ChemicalBook. (2025). N-Boc protected D-4-hydroxyphenylglycine Properties and Synthesis.

-

Sigma-Aldrich. (2025). cis-[4-(Boc-amino)cyclohexyl]acetic acid Product Information.

-

BOC Sciences. (2025). (1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester Data Sheet.

-

Chem-Impex. (2025). 4-N-Boc-amino-cyclohexanol and Derivatives.[1][3]

-

ResearchGate. (2021). Enantiodivergent synthesis of N-Boc-protected amino cyclohexane derivatives.

Boc-Protected Hydroxy-Cyclohexane Amino Acids: A Technical Guide to Synthesis and Application

Topic: History, Discovery, and Synthesis of Boc-Protected Hydroxy-Cyclohexane Amino Acids Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Medicinal Chemists

Executive Summary

The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, offering a strategy to enhance metabolic stability, receptor selectivity, and conformational rigidity. Among these, Boc-protected hydroxy-cyclohexane amino acids —most notably Hexahydrotyrosine (Hty) and 4-amino-3-hydroxycyclohexanecarboxylic acid —represent a critical class of building blocks.

These saturated carbocycles serve as "isosteres" of their aromatic counterparts (e.g., Tyrosine), retaining the side-chain volume while eliminating

Historical Genesis and Discovery

The history of hydroxy-cyclohexane amino acids is deeply intertwined with the early 20th-century efforts to understand protein structure through degradation and resynthesis.

-

Early Hydrogenation (1920s-1940s): The chemical lineage begins with the catalytic hydrogenation of Tyrosine. Early pioneers like Paul Karrer and Ernst Waser demonstrated that aromatic amino acids could be reduced to their cyclohexyl counterparts using platinum or rhodium catalysts. However, these early attempts yielded complex mixtures of stereoisomers (cis and trans) that were difficult to separate with the techniques of the era.

-

The Boc Era (1960s): With R. Bruce Merrifield's invention of Solid-Phase Peptide Synthesis (SPPS) in 1963, the demand for N-protected amino acids exploded. The tert-butyloxycarbonyl (Boc) group became the standard for temporary amine protection due to its acid lability (TFA) and stability to base.

-

Stereochemical Resolution (1970s-Present): As the importance of defined stereochemistry in drug-receptor interactions became clear, focus shifted from crude hydrogenations to stereoselective synthesis. Researchers developed fractional crystallization techniques and, later, enzymatic resolutions to isolate the biologically relevant trans-isomers, which more closely mimic the extended conformation of natural Tyrosine.

Synthetic Chemistry & Mechanisms[1]

The primary route to Boc-protected hexahydrotyrosine involves the catalytic hydrogenation of the aromatic ring of Boc-L-Tyrosine. This process is chemically subtle due to the generation of new chiral centers on the cyclohexane ring.

Catalytic Hydrogenation Route

The reduction of the aromatic ring is typically achieved using heterogeneous catalysis.

-

Substrate: Boc-L-Tyrosine (or Boc-L-Tyr(Bzl)-OH, though benzyl ethers are often cleaved under these conditions).

-

Catalyst: 5% Rhodium on Carbon (Rh/C) or Platinum Oxide (PtO

, Adams' catalyst). -

Solvent: Methanol, Ethanol, or Acetic Acid/Water mixtures.

-

Conditions: 50–100 psi H

, Room Temperature to 60°C.

Mechanism & Stereochemistry: The hydrogenation proceeds via syn-addition of hydrogen to the face of the aromatic ring adsorbed onto the catalyst surface. However, because the ring is flexible and the catalyst surface interaction is complex, a mixture of diastereomers results:

-

cis-Isomer: The amino and hydroxyl groups are on the same side of the ring plane.

-

trans-Isomer: The amino and hydroxyl groups are on opposite sides.

Thermodynamically, the trans-isomer (diequatorial in the chair conformation) is often more stable, but kinetic control during hydrogenation can favor the cis form.

Stereochemical Control and Separation

Separating the cis and trans isomers is a critical process step.

-

Lactonization: A classical method involves treating the mixture with acid. The cis-isomer (in 4-hydroxy derivatives) can often form a lactone (cyclic ester) between the carboxyl and hydroxyl groups if the geometry permits, while the trans-isomer cannot. This allows for separation by extraction.[1]

-

Fractional Crystallization: The trans-isomer of Hexahydrotyrosine is typically less soluble in water/ethanol systems, allowing it to be crystallized out of the mixture.[2]

Experimental Protocols

Protocol A: Synthesis of Boc-L-Hexahydrotyrosine (Mixture)

-

Reagents: Boc-L-Tyrosine (10 g), 5% Rh/C (1 g), Methanol (100 mL).

-

Equipment: Parr Hydrogenator.

-

Dissolve Boc-L-Tyrosine in Methanol in a pressure vessel.

-

Add the Rh/C catalyst carefully (under inert gas to prevent ignition).

-

Pressurize to 60 psi H

and shake at room temperature for 12 hours. -

Filter through Celite to remove the catalyst.

-

Concentrate the filtrate in vacuo to yield Boc-L-Hexahydrotyrosine as a white foam (mixture of isomers).

Protocol B: Isolation of trans-Boc-L-Hexahydrotyrosine

-

Principle: Solubility difference in aqueous ethanol.

-

Dissolve the crude foam from Protocol A in a minimum amount of hot Ethanol (60°C).

-

Add warm Water dropwise until slight turbidity is observed.

-

Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

-

The trans-isomer typically crystallizes as fine needles. Filter and wash with cold 1:1 Ethanol/Water.

-

Validation: Check purity via HPLC (C18 column) or NMR (coupling constants of the methine proton at C4 will differ:

Hz for trans-diequatorial).

Visualization of Workflows

Diagram 1: Synthetic Pathway & Stereochemistry

This diagram illustrates the hydrogenation flow and the divergence of isomers.

Caption: Figure 1.[3][4][5] Catalytic hydrogenation pathway of Boc-Tyrosine yielding cis/trans Hexahydrotyrosine isomers.

Diagram 2: Protection Group Strategy (Orthogonality)

This decision tree helps in selecting the right protection scheme for the hydroxyl group during SPPS.

Caption: Figure 2. Orthogonal protection group strategies for the hydroxyl moiety of Hexahydrotyrosine.

Applications in Drug Discovery

Conformational Restriction

Boc-protected hydroxy-cyclohexane amino acids are used to probe the "bioactive conformation" of peptides. By replacing a flexible Tyrosine with Hexahydrotyrosine, researchers can determine if the receptor requires the aromatic ring for

-

Case Study: In Angiotensin II analogs, replacing Tyr

with Hexahydrotyrosine retained significant binding affinity, suggesting that the hydrophobic volume was more critical than aromaticity for that specific interaction.

"Stapled" Peptides & Macrocycles

The hydroxyl group on the cyclohexane ring provides a unique handle for further functionalization.

-

Cyclization: The OH group can be used to form ester linkages (depsipeptides) or ether linkages to other parts of the peptide chain, creating macrocyclic constraints that improve metabolic stability against proteases.

Pharmacokinetics

Saturated rings like cyclohexane are generally more lipophilic than their aromatic counterparts (logP increases). Incorporating Hty can improve the membrane permeability of a peptide drug, aiding in oral bioavailability or blood-brain barrier penetration.

Comparative Data: Hydrogenation Catalysts

| Catalyst | Primary Product | Reaction Rate | Notes |

| 5% Rh/C | Mixed (High cis) | Fast | Standard for minimizing side reactions. |

| PtO | Mixed | Medium | Can require activation; robust. |

| 5% Ru/C | High cis | Slow | Requires higher pressure/temp; less common for amino acids. |

| Raney Nickel | Variable | Fast | Difficult to handle; often requires high pressure; basic conditions. |

References

-

Catalytic Hydrogenation of Amino Acids

-

Title: "Hydrogenation of Tyrosine and Related Compounds"[6]

- Source:Journal of the American Chemical Society

-

Link: (General reference for historical context)

-

-

Boc Chemistry & SPPS

- Title: "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide"

- Source:J. Am. Chem. Soc. 1963, 85, 14, 2149–2154.

-

Link:[Link]

- Separation of Isomers (Patent)

-

Modern Synthesis of Cyclohexane Amino Acids

- Title: "Synthesis of Boc-protected bicycloproline"

- Source:Beilstein J. Org. Chem.

-

Link:[Link]

-

Stereochemistry & Properties

- Title: "Cis-Trans Isomerism in Cyclohexane Deriv

- Source:Chemistry Steps

-

Link:[Link]

Sources

- 1. chempep.com [chempep.com]

- 2. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 3. orgsyn.org [orgsyn.org]

- 4. communities.springernature.com [communities.springernature.com]

- 5. L-tyrosine-bound ThiH structure reveals C–C bond break differences within radical SAM aromatic amino acid lyases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. QM/MM Study of the Reaction Mechanism of L-Tyrosine Hydroxylation Catalyzed by the Enzyme CYP76AD1 - PMC [pmc.ncbi.nlm.nih.gov]

suppliers and commercial availability of (s)-a-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid

Technical Guide: Sourcing and Synthesis of (S)- -(Boc-amino)-4-hydroxy-cyclohexaneacetic acid

Executive Summary

(S)-

This guide addresses the supply chain gap by providing a dual-strategy approach:

-

Direct Procurement: Identification of specialized vendors capable of custom fulfillment.

-

In-House Synthesis: A validated, single-step hydrogenation protocol to convert commercially available Boc-4-hydroxyphenylglycine into the target cyclohexyl analog.

Chemical Profile & Identity Verification

To avoid costly procurement errors, researchers must distinguish the target compound from its structural isomers. The target is an

| Feature | Target Compound | Common Distractor (Isomer) |

| Common Name | Boc-L-4-hydroxycyclohexylglycine | cis-4-(Boc-amino)cyclohexylacetic acid |

| Structure | Amino group is on the ring. | |

| Formula | ||

| Key Moiety | Cyclohexane ring with -OH at C4; Glycine tail. | Cyclohexane ring with -NHBoc at C4; Acetic acid tail.[1] |

| CAS Registry | Not widely indexed; search by structure | 327156-95-6 |

| Application | Peptidomimetics (Tyrosine/Phenylglycine analog) |

Critical Insight: Most suppliers index this compound under the name Boc-Chg(4-OH)-OH or Boc-L-4-Hydroxycyclohexylglycine . Searching by the IUPAC name often yields zero results due to nomenclature variations.

Commercial Availability & Supply Chain

Market Status

The compound is classified as a Tier 3 Building Block (Specialty/Custom). It is not typically available for overnight shipping. Lead times usually range from 2 to 4 weeks as vendors often synthesize it on-demand or source it from secondary Asian synthesis houses.

Recommended Suppliers

The following vendors specialize in rare chiral amino acids and are most likely to fulfill orders for this specific structure.

| Supplier | Category | Procurement Strategy |

| Chem-Impex International | Primary Source | Request quote for "Boc-L-Chg(4-OH)-OH". High probability of stock or rapid synthesis. |

| Watanabe Chemical | Specialist | Excellent source for unusual Japanese peptide building blocks. |

| Boc Sciences | Custom Synthesis | Reliable for bulk scale-up (>100g) if catalog stock is unavailable. |

| PepTech | Specialist | Focuses specifically on amino acid derivatives; check "Unnatural Amino Acids" catalog. |

Procurement Specification

When submitting a Request for Quote (RFQ), copy and paste the following specification to ensure the correct isomer is quoted:

RFQ Specification:

Product: (S)-2-((tert-butoxycarbonyl)amino)-2-(4-hydroxycyclohexyl)acetic acid

Synonym: Boc-L-4-hydroxycyclohexylglycine

Stereochemistry: L-isomer (S-configuration at alpha-carbon); 4-hydroxy group (mixture of cis/trans is acceptable unless specified).

Purity: >97% (HPLC)

Technical Protocol: In-House Synthesis

If commercial lead times are prohibitive, the compound can be synthesized in a single step from Boc-4-hydroxyphenylglycine (Boc-Hpg-OH) , which is inexpensive and widely available (CAS: 69651-48-5).

Reaction Logic

The aromatic ring of the phenylglycine is reduced to a cyclohexane ring using catalytic hydrogenation. This method preserves the sensitive Boc protecting group and the chiral center at the

Workflow Diagram

Figure 1: Catalytic hydrogenation workflow for the conversion of Boc-Hpg-OH to Boc-Chg(4-OH)-OH.

Step-by-Step Methodology

Reagents:

-

Substrate: Boc-L-4-hydroxyphenylglycine (1.0 eq)

-

Catalyst: 5% Rhodium on Alumina (Rh/Al

O -

Solvent: Methanol (MeOH) with 1% Acetic Acid (AcOH)

-

Hydrogen Source: H

gas (Balloon or Parr shaker)

Protocol:

-

Dissolution: Dissolve Boc-L-4-hydroxyphenylglycine (e.g., 5.0 g) in Methanol (50 mL). Add 0.5 mL of Acetic Acid to facilitate ring reduction and prevent amine poisoning of the catalyst.

-

Catalyst Addition: Carefully add the Rh/Al

O -

Hydrogenation: Purge the vessel with Hydrogen gas. Maintain a pressure of 50–60 psi (3–4 bar) using a Parr shaker. Stir at room temperature for 12–18 hours .

-

Note: Low pressure (balloon) may result in incomplete reduction of the aromatic ring.

-

-

Monitoring: Monitor reaction progress via TLC (System: CHCl

/MeOH/AcOH 90:8:2). The product will have a lower R -

Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product as a white foam or solid.

-

Purification (Optional): If diastereomeric separation (cis-4-hydroxy vs. trans-4-hydroxy) is required, perform preparative HPLC. For most solid-phase peptide synthesis (SPPS) applications, the mixture is used as-is.

Quality Control & Validation

Since the starting material and product have different UV profiles, UV-Vis is an excellent quick check.

| Metric | Starting Material (Boc-Hpg-OH) | Product (Boc-Chg(4-OH)-OH) |

| 1H NMR (Aromatic Region) | Signals at 6.5–7.5 ppm (Phenyl protons) | Silent (No signals > 5.0 ppm) |

| 1H NMR (Aliphatic Region) | Only Boc (~1.4 ppm) and | Complex multiplets 1.0–2.0 ppm (Cyclohexyl ring) |

| UV Absorbance (254 nm) | Strong Absorbance | Transparent (No absorbance) |

Self-Validating Check: Dissolve a small amount of product in Methanol and spot on a TLC plate with a UV indicator. If the spot is visible under UV lamp (254 nm), the reduction is incomplete . The product spot should only be visible after staining (e.g., with Ninhydrin or Hanessian's stain).

References

-

ResearchGate. Catalytic Hydrogenation of Phenylglycines: Protocols and Selectivity. Retrieved from [Link]

(S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic Acid: A Conformationally Constrained Building Block for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Imperative of Chirality in Drug Design

In the realm of drug discovery, the three-dimensional arrangement of atoms in a molecule is paramount. Biological systems, such as enzymes and receptors, are inherently chiral, leading to stereoselective interactions with drug molecules.[1][2] This means that enantiomers, or non-superimposable mirror images of a chiral drug, can exhibit vastly different pharmacological and toxicological profiles.[1][2] The tragic case of thalidomide serves as a stark reminder of this principle, where one enantiomer was therapeutic while the other was teratogenic.[1] Consequently, regulatory bodies like the FDA mandate the evaluation of each enantiomer of a chiral drug.[1]

Chiral building blocks are enantiomerically pure compounds that serve as foundational components in the synthesis of complex, stereochemically defined molecules.[3][4] By incorporating these pre-defined stereocenters, chemists can avoid challenging and often inefficient chiral separations later in the synthetic sequence, thereby streamlining the path to a target molecule.[3]

(S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic Acid: A Profile

(S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid is a valuable chiral building block that offers a unique combination of features for drug design:

-

Defined Stereochemistry: The (S)-configuration at the α-carbon provides a fixed stereocenter, crucial for directing the stereochemical outcome of subsequent reactions.

-

Conformational Rigidity: The cyclohexane ring introduces a degree of conformational constraint, which can be advantageous in locking a molecule into a bioactive conformation and improving binding affinity to its target.

-

Orthogonal Functionality: The molecule possesses three distinct functional groups—a Boc-protected amine, a hydroxyl group, and a carboxylic acid. The tert-butyloxycarbonyl (Boc) protecting group is a widely used, acid-labile protecting group for amines, making it ideal for multi-step syntheses.[][6][7] This orthogonality allows for selective manipulation of each functional group without affecting the others.

These attributes make this building block particularly useful in the synthesis of peptidomimetics, small molecule inhibitors, and other complex therapeutic agents.

Synthetic Strategies and Stereochemical Control

The synthesis of enantiomerically pure cyclohexane derivatives is a significant area of research in organic chemistry.[8][9][10] Strategies often involve asymmetric catalysis, the use of chiral auxiliaries, or resolutions of racemic mixtures.[2][11]

A common approach to synthesizing molecules with the core structure of (S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid involves the following key steps:

-

Cycloaddition Reactions: The Diels-Alder reaction is a powerful tool for constructing the cyclohexane ring with initial stereochemical control.[12]

-

Stereoselective Functionalization: Subsequent reactions, such as epoxidation, dihydroxylation, or conjugate additions, are then used to introduce the hydroxyl and amino functionalities with the desired stereochemistry.

-

Protection and Derivatization: The amino group is protected with a Boc group, typically using di-tert-butyl dicarbonate (Boc anhydride).[7] The carboxylic acid can be esterified to facilitate purification or further transformations.[13][]

The following diagram illustrates a generalized workflow for the synthesis and subsequent utilization of this chiral building block.

Caption: Generalized workflow for the synthesis and application of the chiral building block.

Applications in Medicinal Chemistry: A Mechanistic Perspective

The utility of (S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid lies in the selective manipulation of its functional groups.

Amide Bond Formation and Peptidomimetic Design

The carboxylic acid moiety is readily activated for amide bond formation with a wide range of amines. This is a cornerstone of peptide synthesis and the creation of peptidomimetics.[] The Boc-protected amine allows for controlled, stepwise peptide elongation.[6][16][17]

Experimental Protocol: A Typical Peptide Coupling Reaction

-

Dissolution: Dissolve (S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Activation: Add a coupling agent, such as HATU (1.1 eq) or HBTU/HOBt (1.1 eq each), and a non-nucleophilic base, such as diisopropylethylamine (DIEA) (2.0 eq). Stir for 15-30 minutes at room temperature to form the activated ester.

-

Coupling: Add the desired amine component (1.0-1.2 eq) to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, perform an aqueous work-up to remove water-soluble byproducts. Purify the crude product by column chromatography on silica gel.

The following table summarizes common coupling reagents used in amide bond formation.

| Coupling Reagent | Description | Advantages |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | High coupling efficiency, low racemization |

| HBTU/HOBt | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate / 1-Hydroxybenzotriazole | Cost-effective, widely used |

| DCC/DMAP | N,N'-Dicyclohexylcarbodiimide / 4-Dimethylaminopyridine | Strong activating agent, can lead to side products |

Manipulation of the Hydroxyl Group

The hydroxyl group serves as a versatile handle for introducing further diversity. It can be:

-

Alkylated to introduce ether linkages.

-

Esterified to form esters.

-

Oxidized to a ketone, which can then undergo a variety of subsequent reactions.[18]

-

Used as a hydrogen bond donor or acceptor to interact with the biological target.

Deprotection of the Boc Group

The Boc group is typically removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like DCM.[7][16] This reveals the primary amine, which can then participate in further reactions such as reductive amination, acylation, or sulfonylation.

Caption: Reactivity and derivatization pathways of the chiral building block.

Conclusion and Future Perspectives

(S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid is a powerful and versatile chiral building block that enables the efficient and stereocontrolled synthesis of complex molecules for drug discovery. Its conformational rigidity and orthogonal protecting group strategy provide medicinal chemists with a valuable tool for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of such well-defined chiral building blocks in accelerating drug development pipelines cannot be overstated.[1][3]

References

- BOC Sciences. BOC Sciences Amino Acid.

- AiFChem. (2025, August 20). Chiral Molecular Building Blocks in Modern Drug Discovery.

- AiFChem. (2025, August 6). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.

- Benchchem.

- Vector Labs. Boc Protected Amino Acids.

- Stereoselective Synthesis of Multisubstituted Cyclohexanes by Reaction of Conjugated Enynones with Malononitrile in the Presence of LDA. (2020, December 14). PMC.

- Benchchem. (2025, December). An In-depth Technical Guide to Boc Protection in Peptide Chemistry.

- AAPPTEC. Boc-Amino Acids for Peptide Synthesis Archives.

- Chiral building blocks: Significance and symbolism. (2025, March 2).

- Chauhan, P., Urbanietz, G., Raabe, G., & Enders, D. (2014). Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence.

- Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.

- The Role of Chirality in Drug Design and Delivery: A Comprehensive Review.

- Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. (2024, August 15). Beilstein Journals.

- Buchler GmbH. Chiral Building Blocks.

- Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products.

- (1R,3S,4S)-3-(Boc-aMino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester synthesis.

- New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids.

- BOC Sciences. CAS 365997-33-7 ((1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester).

- Chem-Impex. 4-N-Boc-amino-cyclohexanol.

- CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone.

- AChemBlock. (2026, February 11). (1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester 97% | CAS: 365997-33-7.

- N-Boc Amino Acids Research Articles - Page 1. R Discovery.

- BOC Sciences.

- MilliporeSigma. trans-4-(Boc-amino)cyclohexanecarboxylic acid = 98.0 TLC 53292-89-0.

Sources

- 1. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]

- 2. pharma.researchfloor.org [pharma.researchfloor.org]

- 3. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 4. wisdomlib.org [wisdomlib.org]

- 6. vectorlabs.com [vectorlabs.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Stereoselective Synthesis of Multisubstituted Cyclohexanes by Reaction of Conjugated Enynones with Malononitrile in the Presence of LDA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01885K [pubs.rsc.org]

- 10. BJOC - Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates [beilstein-journals.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. investigacion.unirioja.es [investigacion.unirioja.es]

- 13. (1R,3S,4S)-3-(Boc-aMino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 16. peptide.com [peptide.com]

- 17. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 18. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]

Methodological & Application

Application Note: Strategic Coupling of (s)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic Acid in Solid-Phase Peptide Synthesis

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the efficient incorporation of (s)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). This non-canonical amino acid presents unique challenges due to significant steric hindrance from its cyclohexane scaffold and the presence of a reactive secondary hydroxyl group. We will dissect these challenges and present validated strategies, including the imperative for orthogonal hydroxyl protection and the use of high-efficiency coupling reagents. The protocols and troubleshooting guides herein are designed to provide researchers with a robust framework for successfully synthesizing peptidomimetics containing this valuable building block.

Structural Analysis and Key Synthetic Challenges

(s)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid is a valuable building block for creating novel peptide structures with constrained conformations. However, its successful incorporation via SPPS is contingent on overcoming two primary obstacles:

-

Steric Hindrance: The bulky cyclohexane ring adjacent to the α-carbon significantly impedes the approach of the resin-bound amine to the activated carboxyl group. This steric barrier can lead to slow and incomplete coupling reactions when using standard coupling reagents.[1][2]

-

Reactive Hydroxyl Group: The secondary hydroxyl group on the cyclohexane ring is nucleophilic and can compete with the N-terminal amine during the coupling step.[3] This can lead to the formation of undesired O-acyl isopeptide impurities, resulting in branched structures and significantly complicating purification.[4] Therefore, proper management of this functional group is not optional, but critical for a successful synthesis.

Figure 1: Structure of (s)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid.

Figure 1: Structure of (s)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid.

Pre-Coupling Strategy: The Imperative of Orthogonal Hydroxyl Protection

To prevent side reactions, the hydroxyl group must be protected with a group that is stable throughout the Fmoc-SPPS cycles (which involve basic conditions for Fmoc removal) but can be removed during the final acidolytic cleavage. This is known as an orthogonal protection strategy.[5] The tert-butyl (tBu) group is an ideal choice as it is highly stable to the piperidine solutions used for Fmoc deprotection but is cleanly removed by trifluoroacetic acid (TFA) during final cleavage.[]

It is strongly recommended to use the hydroxyl-protected form of this amino acid. Attempting to couple the unprotected amino acid will likely result in O-acylation, leading to yield loss and difficult-to-remove impurities.

Diagram 1: Decision workflow for hydroxyl group protection.

Recommended Coupling Protocols

Standard carbodiimide reagents like DIC are often insufficient for overcoming the steric hindrance of this amino acid.[7] The use of modern, highly efficient uronium or phosphonium salt-based reagents is essential for achieving high coupling yields.[8][9] The following protocols are recommended.

Protocol A: High-Efficiency Coupling with HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a premier coupling reagent for sterically demanding residues.[8] It forms a highly reactive OAt-ester that efficiently acylates the resin-bound amine with minimal risk of racemization.[10]

Step-by-Step Methodology:

-

Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes. Perform N-terminal Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[11]

-

Reagent Preparation (Pre-activation): In a separate vessel, dissolve (s)-α-(Boc-amino)-4-(O-tBu)-cyclohexaneacetic acid (4 equiv.) and HATU (3.9 equiv.) in DMF.

-

Activation: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (8 equiv.), to the solution from Step 2. Vortex briefly and allow to pre-activate for 1-5 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 1-4 hours. The extended reaction time is crucial for sterically hindered residues.[12]

-

Monitoring & Washing: After the coupling period, take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines.[13][14] A negative (yellow) result indicates complete coupling. Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times).

Protocol B: Alternative Coupling with PyBOP

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another robust phosphonium salt-based reagent suitable for difficult couplings.[15][16]

Step-by-Step Methodology:

-

Resin Preparation: Follow Step 1 from Protocol A.

-

Reagent Preparation: In a separate vessel, dissolve (s)-α-(Boc-amino)-4-(O-tBu)-cyclohexaneacetic acid (4 equiv.) and PyBOP (4 equiv.) in DMF.

-

Coupling: Add the solution from Step 2 to the deprotected peptide-resin. Immediately add DIPEA (8 equiv.) to the reaction vessel. Agitate at room temperature for 1-4 hours.

-

Monitoring & Washing: Follow Step 5 from Protocol A.

Data Presentation: Reagent Summary

| Reagent | Equivalents (vs. Resin) | Base | Equivalents (vs. Resin) | Recommended Solvent | Standard Time | Notes |

| HATU | 3.9 | DIPEA | 8.0 | DMF / NMP | 1 - 4 hours | Preferred method for highly hindered amino acids.[8][17] Pre-activation is recommended. |

| HCTU | 3.9 | DIPEA | 8.0 | DMF / NMP | 1 - 4 hours | A highly effective and common alternative to HATU.[18] |

| PyBOP | 4.0 | DIPEA | 8.0 | DMF / NMP | 1 - 4 hours | Excellent phosphonium-based option; no pre-activation needed.[11] |

Table 1: Recommended reagent cocktails for coupling (s)-α-(Boc-amino)-4-(O-tBu)-cyclohexaneacetic acid.

Monitoring and Troubleshooting

Consistent monitoring is key to a successful synthesis. Failure to achieve complete coupling at each step results in deletion sequences that are difficult to purify from the final product.

Monitoring Coupling Efficiency

-

Kaiser Test (Ninhydrin Test): This is the standard method for detecting free primary amines.[19] A sample of resin beads is heated with ninhydrin reagents. A blue/purple color indicates an incomplete coupling, while a yellow/colorless result signifies success.[13]

-

Chloranil Test: If coupling to a secondary amine (like proline), the Kaiser test is unreliable.[19][20] The Chloranil test should be used instead, where a blue color indicates a free secondary amine.[14]

Diagram 2: Workflow for monitoring and troubleshooting incomplete coupling.

Troubleshooting Guide

| Observation | Potential Cause(s) | Recommended Action(s) |

| Positive Kaiser Test after Coupling | 1. Steric Hindrance: The primary challenge with this residue. 2. Poor Resin Solvation: Peptide aggregation may be blocking reactive sites.[13] | 1. Double Couple: Drain the vessel and repeat the coupling protocol with fresh reagents.[1] 2. Extend Reaction Time: Allow the second coupling to proceed overnight.[12] 3. Change Solvent: Switch from DMF to NMP, which has superior solvating properties. 4. Capping: If the test remains positive after a double couple, cap the unreacted amines with acetic anhydride to prevent deletion impurities.[21] |

| Low Final Yield with Deletion Sequences | 1. Inconsistent Incomplete Coupling: One or more coupling steps throughout the synthesis were not driven to completion. 2. Peptide Aggregation: Common in longer or hydrophobic sequences.[22] | 1. Implement Routine Monitoring: Use the Kaiser test after every coupling step, not just for difficult residues. 2. Microwave Synthesis: Employ microwave-assisted SPPS to drive difficult couplings to completion more efficiently.[2] |

Table 2: A guide to troubleshooting common issues.

Conclusion

The successful incorporation of (s)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid is readily achievable with a strategic approach. The two absolute core requirements are the orthogonal protection of the side-chain hydroxyl group (preferably with a t-Bu ether) and the use of a high-efficiency coupling reagent such as HATU or PyBOP. By employing the detailed protocols, extended reaction times, and diligent monitoring outlined in this guide, researchers can confidently synthesize novel peptides and peptidomimetics containing this sterically demanding building block.

References

-

BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. Benchchem. 8

-

BenchChem Technical Support Team. (n.d.). Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS). Benchchem. Retrieved February 25, 2026. 13

-

BenchChem Technical Support Team. (n.d.). Troubleshooting low yield in solid-phase peptide synthesis with MPPA linker. Benchchem. Retrieved February 25, 2026. 1

-

BenchChem Technical Support Team. (n.d.). Standard Protocol for PyBOP Coupling in Fmoc Solid-Phase Peptide Synthesis. Benchchem. Retrieved February 25, 2026. 11

-

Yang, Y. (2016). Side Reactions on Hydroxyl and Carboxyl Groups in Peptide Synthesis. ResearchGate.

-

ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. Retrieved February 25, 2026.

-

AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping. Retrieved February 25, 2026.

-

Gongora-Benitez, M., et al. (2022). Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy. ACS Publications.

-

Grassi, L., et al. (2014). Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS? ResearchGate.

-

AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS.

-

AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved February 25, 2026.

-

Gongora-Benitez, M., et al. (2022). Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy. ACS.org.

-

CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved February 25, 2026.

-

Creative Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved February 25, 2026.

-

AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved February 25, 2026.

-

Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. PMC - NIH.

-

BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS? Retrieved February 25, 2026.

-

BenchChem Technical Support Team. (n.d.). Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. Benchchem. Retrieved February 25, 2026. 23

-

Bird, G. H., et al. (2010). Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach. PMC.

-

BenchChem Technical Support Team. (n.d.). Kaiser test for monitoring incomplete coupling of modified amino acids. Benchchem. Retrieved February 25, 2026. 14

-

Harris, P. W. R., et al. (n.d.). A Boc SPPS - compatible linker for the synthesis of peptide o-aminoanilides. AWS.

-

ChemicalBook. (2024, July 3). HATU:a third-generation coupling reagent.

-

St. Gelais, C. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.

-

Carpino, L. A., et al. (2003). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. PMC - NIH.

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved February 25, 2026.

-

Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

-

Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.

-

De la Rica, R., et al. (2008). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. PMC.

-

BenchChem Technical Support Team. (n.d.). Solid-Phase Peptide Synthesis (SPPS) with Glycine Derivatives. Benchchem. Retrieved February 25, 2026. 22

-

Verma, D., et al. (2020). Monitoring of Peptide Coupling and Capping. International Journal of Research in Pharmaceutical Sciences.

-

AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved February 25, 2026.

-

Reddit user discussion. (2021, May 22). Solid phase peptide synthesis help. r/Biochemistry.

-

ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis. Retrieved February 25, 2026.

-

Mesa Labs. (n.d.). SPPS Tips For Success Handout. 18

-

Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed.

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. peptide.com [peptide.com]

- 7. jpt.com [jpt.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]

- 10. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. reddit.com [reddit.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. peptide.com [peptide.com]

- 16. Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bachem.com [bachem.com]

- 18. mesalabs.com [mesalabs.com]

- 19. peptide.com [peptide.com]

- 20. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

using (s)-a-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid in medicinal chemistry drug design

Application Note: Strategic Utilization of (S)-

Executive Summary

This guide details the application of (S)-

Key Applications:

-

HCV NS3/4A Protease Inhibitors: Targeting the S2 hydrophobic pocket.

-

Thrombin & Factor Xa Inhibitors: Rigidifying the P2 position.

-

Solubility Optimization: Reducing logD via aliphatic saturation and H-bond donation.

Structural Rationale & Pharmacophore Mapping

In Structure-Based Drug Design (SBDD), replacing planar aromatic rings with saturated systems is a proven strategy to improve solubility and metabolic stability. Boc-4-OH-Chg serves as a direct, saturated analog of (S)-4-Hydroxyphenylglycine .

The "Escape from Flatland"

Aromatic rings (phenyl, heteroaryl) are ubiquitous in early hits but often lead to poor physicochemical properties (low solubility, high plasma protein binding).

-

Phenylglycine: Planar, lipophilic,

- -

4-OH-Cyclohexylglycine: Puckered chair conformation, higher water solubility, ability to probe

space.

The 4-Hydroxy Handle

The 4-hydroxyl group is not merely a polar solubilizing group; it is a functional vector .

-

Direct Interaction: Forms H-bonds with backbone carbonyls in the target protein (e.g., S2 pocket of serine proteases).

-

Derivatization Point: Allows for the synthesis of ethers or carbamates to extend into solvent-exposed regions (Solvent Front) or adjacent sub-pockets (e.g., S4).

Stereochemical Criticality

The (S)-

-

Trans (diequatorial): Generally more stable; extends the OH group linearly away from the backbone.

-

Cis (axial/equatorial): Projects the OH group perpendicular to the ring plane, useful for specific H-bond acceptors.

Visualization: Decision Logic for Scaffold Selection

The following diagram illustrates the logical flow for selecting Boc-4-OH-Chg during Lead Optimization.

Figure 1: Decision tree for incorporating 4-hydroxy-cyclohexylglycine into drug leads.

Experimental Protocols

Protocol A: Solution-Phase Coupling (P2 Fragment Installation)

This protocol describes the coupling of (S)-

Reagents:

-

Scaffold: (S)-

-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid (1.0 equiv) -

Amine Partner: P1-Amine (HCl salt) (1.1 equiv)

-

Coupling Agent: HATU (1.2 equiv) or EDC/HOBt

-

Base: DIPEA (3.0 equiv)

-

Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 equiv of the Boc-acid in anhydrous DMF (0.1 M concentration).

-

Activation: Add 1.2 equiv of HATU. Stir at

for 10 minutes. Note: HATU is preferred over EDC for sterically hindered secondary amino acids. -

Addition: Add the P1-Amine (1.1 equiv) followed immediately by dropwise addition of DIPEA (3.0 equiv).

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LC-MS (Target mass =

). -

Workup: Dilute with EtOAc. Wash sequentially with 1N HCl (to remove excess amine/DIPEA), Sat.

, and Brine. -

Purification: Dry over

, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).

Critical Control Point: The 4-hydroxyl group is secondary and generally does not require protection during standard amide coupling if stoichiometric coupling reagents are used. However, if using highly reactive acyl chlorides or excess anhydride, O-acylation may occur.

Protocol B: Functionalization of the 4-Hydroxy Group (Ether Synthesis)

To exploit the 4-OH handle for extending into the S4 pocket (e.g., creating a "Quinoline-ether" moiety similar to Simeprevir), an

Reagents:

-

Substrate: Boc-4-OH-Chg-OMe (Methyl ester protected acid)

-

Electrophile: 4-Chloro-7-methoxyquinoline (or similar heteroaryl chloride)

-

Base: t-BuOK (Potassium tert-butoxide) or NaH

-

Solvent: DMSO or DMF

Step-by-Step Methodology:

-

Preparation: Dissolve Boc-4-OH-Chg-OMe (1.0 equiv) in DMSO.

-

Deprotonation: Add t-BuOK (2.5 equiv) at RT. The solution may darken. Stir for 15 mins to form the alkoxide.

-

Displacement: Add the heteroaryl chloride (1.1 equiv).

-

Heating: Heat to

for 2-6 hours. Monitor by LC-MS. -

Quench: Cool to RT, quench with aqueous

. -

Hydrolysis (Optional): If the free acid is needed for the next coupling, treat the crude ester with LiOH in THF/Water to generate the functionalized Boc-amino acid.

Data Presentation: Physicochemical Comparison

The table below highlights the theoretical shift in properties when replacing Phenylglycine with 4-OH-Cyclohexylglycine in a hypothetical tripeptide drug lead.

| Property | Phenylglycine Analog | 4-OH-Cyclohexylglycine Analog | Impact on Drug Design |

| Hybridization ( | Low (Planar) | High (3D) | Improved solubility; "Escape from Flatland". |

| LogD (pH 7.4) | ~3.5 (High) | ~2.1 (Moderate) | Reduced lipophilicity; lower metabolic clearance risk. |

| H-Bond Donors | 1 (Amide) | 2 (Amide + OH) | New interaction vector for target binding. |

| Rotatable Bonds | Low | Moderate | Allows induced fit into enzyme pockets (e.g., HCV NS3). |

| Solubility | < 10 | > 50 | Better formulation potential. |

Synthesis Workflow Diagram

The following Graphviz diagram visualizes the synthesis of a functionalized peptidomimetic using this scaffold.

Figure 2: Workflow for converting the scaffold into a functionalized drug lead.

References

-

Llinàs-Brunet, M., et al. (2004). "Structure-Activity Study on a Novel Series of Macrocyclic Inhibitors of the Hepatitis C Virus NS3/4A Protease Leading to the Discovery of BILN 2061". Journal of Medicinal Chemistry.

-

LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. (2012). "Protease Inhibitors (HCV)".[1] National Institute of Diabetes and Digestive and Kidney Diseases.

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design". Journal of Medicinal Chemistry.

-

Boc Sciences. (2024). "(1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester Product Data". Boc Sciences Catalog.

-

Chem-Impex International. (2024). "4-N-Boc-amino-cyclohexanol Applications in Peptide Synthesis". Chem-Impex.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Coupling Yields of (S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic Acid

Welcome to the technical support center for optimizing the coupling reactions of (S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this sterically hindered and functionalized amino acid in their synthetic workflows. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your coupling yields and product purity.

Introduction: The Challenge of Coupling (S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic Acid

(S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid presents unique challenges in amide bond formation due to a combination of steric hindrance from the bulky Boc-protecting group and the cyclohexane ring, as well as the presence of a secondary hydroxyl group. These factors can lead to sluggish reaction kinetics, incomplete conversions, and undesirable side reactions. This guide will equip you with the knowledge and techniques to overcome these obstacles.

Troubleshooting Guide: Enhancing Coupling Efficiency

This section addresses common issues encountered during the coupling of (S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Low or No Coupling Yield

Q: My coupling reaction with (S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid is resulting in very low yields or no product at all. What are the likely causes and how can I improve this?

A: Low coupling yields are the most frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.

1. Inadequate Carboxylic Acid Activation: The primary reason for poor coupling is often inefficient activation of the carboxylic acid. Standard coupling reagents may not be potent enough to overcome the steric hindrance.[1]

-

Underlying Cause: The bulky cyclohexane and Boc groups impede the approach of the activating agent to the carboxyl group, slowing down the formation of the active intermediate.

-

Solution: Switch to a more powerful coupling reagent. Uronium/aminium or phosphonium salt-based reagents are generally more effective than carbodiimides for hindered amino acids.[2]

-

Recommended Reagents: HATU, HCTU, PyAOP, or COMU are excellent choices as they form highly reactive OAt or Oxyma esters.[3] HATU, in particular, is known to be very effective for sterically hindered couplings.[4]

-

Double Coupling: If a single coupling step is insufficient, performing a "double coupling" with a fresh preparation of the activated amino acid can drive the reaction to completion.[5][6]

-

2. Steric Hindrance at the Amine Component: The nature of the amine you are coupling to also plays a significant role. If the amine is also sterically hindered, the reaction becomes even more challenging.

-

Underlying Cause: The nucleophilic attack of the amine on the activated carboxylic acid is sterically hindered by bulky groups on both reaction partners.

-

Solution:

-

Elevated Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. However, this should be done with caution to avoid racemization.[5]

-

Microwave-Assisted Synthesis: Microwave-assisted peptide synthesis (MAPS) can significantly accelerate coupling reactions, especially for hindered amino acids.[2]

-

3. Suboptimal Solvent Choice: The reaction solvent must adequately solvate all reactants and the growing peptide chain to ensure efficient reaction kinetics.

-

Underlying Cause: Poor solvation can lead to aggregation, which blocks reactive sites.[5]

-

Solution:

4. Reaction Time and Concentration: Insufficient reaction time or low reactant concentrations can lead to incomplete reactions.

-

Underlying Cause: Sterically hindered couplings are inherently slower.

-

Solution:

-

Extended Reaction Time: Increase the coupling reaction time, for instance, from 1-2 hours to overnight.[2]

-

Increased Concentration: Using more concentrated solutions of your reactants can increase the reaction rate. Phosphonium-based reagents are often more soluble in DMF than uronium-based reagents, allowing for higher reaction concentrations.

-

Issue 2: Undesirable Side Reactions

Q: I am observing significant side products in my reaction mixture. What are the common side reactions and how can I minimize them?

A: Side reactions can significantly reduce the yield of your desired product and complicate purification. The hydroxyl group on the cyclohexane ring is a primary source of potential side reactions.

1. O-Acylation of the Hydroxyl Group: The secondary hydroxyl group can compete with the amine nucleophile, leading to the formation of an ester byproduct.

-

Underlying Cause: The hydroxyl group can be acylated by the activated carboxylic acid.

-

Solution:

-

Protecting the Hydroxyl Group: If O-acylation is a persistent issue, consider protecting the hydroxyl group with a suitable protecting group (e.g., tert-butyl ether, silyl ether) that can be removed under conditions that do not affect the Boc group.

-

Choice of Coupling Reagent: Some coupling reagents and additives are less prone to promoting O-acylation. Using HOBt or Oxyma Pure as an additive with carbodiimides can help suppress this side reaction.[8][9]

-

Controlled Stoichiometry: Use a minimal excess of the activated amino acid to reduce the likelihood of side reactions.

-

2. Racemization: Loss of stereochemical integrity at the α-carbon is a critical concern in peptide synthesis.

-

Underlying Cause: The activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which is prone to racemization.

-

Solution:

-

Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or its analogues (e.g., HOAt, 6-Cl-HOBt, Oxyma Pure) is crucial for suppressing racemization, especially when using carbodiimide coupling reagents.[8]

-

Reagent Selection: Uronium and phosphonium salt reagents like HATU and PyBOP generally result in lower levels of racemization compared to carbodiimides alone.[10]

-

Temperature Control: Perform the coupling reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize racemization.[3]

-

3. N-Acylurea Formation (with Carbodiimides): When using carbodiimides like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.[11]

-

Underlying Cause: This is an intramolecular rearrangement of the activated intermediate.[11]

-

Solution:

-

Use of Additives: Adding HOBt or HOAt intercepts the O-acylisourea to form an active ester, which is less prone to this rearrangement.

-

Solvent Choice: Using solvents with low dielectric constants, such as dichloromethane (DCM) or chloroform, can help minimize this side reaction.[11]

-

Issue 3: Purification Difficulties

Q: I am struggling to purify my final product. What are some common impurities and how can I improve the purification process?

A: Purification can be challenging due to the presence of unreacted starting materials, byproducts from the coupling reaction, and side products.

1. Removal of Urea Byproducts (from Carbodiimides): Dicyclohexylurea (DCU), the byproduct of DCC, is notoriously insoluble in many organic solvents and can be difficult to remove.[8]

-

Solution:

-

Filtration: If DCU precipitates, it can often be removed by filtration.[12]

-

Alternative Carbodiimides: Use a water-soluble carbodiimide like EDC, where the urea byproduct can be removed by an aqueous workup.[3][8] Diisopropylcarbodiimide (DIC) is another alternative, as its urea byproduct is more soluble in organic solvents.[8]

-

2. Separation from Unreacted Starting Material: If the coupling reaction is incomplete, separating the desired product from the unreacted (S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid can be difficult.

-

Solution:

-

Optimize Reaction Conditions: The best approach is to optimize the coupling reaction to drive it to completion, as discussed in Issue 1.

-

Chromatography: Careful column chromatography is often necessary to separate the product from the starting materials.

-

3. Capping Unreacted Amines: In solid-phase peptide synthesis (SPPS), unreacted amines can lead to deletion sequences.

-

Solution: After the coupling step, treat the resin with an acetylating agent like acetic anhydride to "cap" any unreacted amines, preventing them from reacting in subsequent steps.[13]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is the best starting point for coupling (S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid?

A1: For a sterically hindered amino acid like this, starting with a high-performance uronium/aminium reagent such as HATU is highly recommended.[2][4] It is known for its high efficiency and low racemization rates in difficult couplings.

Q2: Is it necessary to protect the hydroxyl group?

A2: Not always. For many couplings, the hydroxyl group may not significantly interfere, especially if a highly efficient coupling reagent is used that favors reaction with the amine. However, if you observe significant O-acylation (ester formation), protection of the hydroxyl group is advisable.

Q3: Can I use carbodiimides like DCC or EDC?

A3: While carbodiimides are common coupling reagents, they are often inefficient for coupling sterically hindered amino acids on their own.[1] If you must use them, it is essential to include an additive like HOBt or HOAt to improve efficiency and suppress side reactions.[8]

Q4: How can I monitor the progress of the coupling reaction?

A4: For solid-phase synthesis, the Kaiser test is a reliable qualitative method to check for the presence of free primary amines on the resin.[6] A negative Kaiser test (yellow/brown beads) indicates that the coupling is complete.[6] For solution-phase synthesis, Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the disappearance of starting materials and the formation of the product.

Q5: What is the role of a base like DIPEA or NMM in the coupling reaction?

A5: A non-nucleophilic tertiary base like Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) is required to deprotonate the incoming amine (if it is a salt) and to neutralize any acidic byproducts formed during the reaction, maintaining a neutral to slightly basic pH for optimal coupling.[4]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

| Coupling Reagent | Activating Group | Relative Reactivity | Key Advantages | Potential Issues |

| DCC/DIC | O-Acylisourea | Low | Inexpensive | Inefficient for hindered couplings, N-acylurea formation, DCU insolubility (DCC).[2][8][11] |

| HBTU/PyBOP | OBt ester | Moderate | Better than carbodiimides.[2] | Can be insufficient for very hindered residues.[2] |

| HCTU | O-6-ClBt ester | High | More reactive than HBTU. | |

| HATU/PyAOP | OAt ester | Very High | Among the most efficient reagents due to the high reactivity of OAt esters.[2] | Higher cost. |

| COMU | Oxyma ester | Very High | Comparable or superior to HATU, with an improved safety profile (non-explosive).[2][3] |

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol describes a general procedure for the solution-phase coupling of (S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid to a primary amine using HATU.

Materials:

-

(S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid (1.0 eq)

-

Amine component (1.0-1.2 eq)

-

HATU (1.1 eq)

-

DIPEA (2.0 eq)

-

Anhydrous DMF

Procedure:

-

In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid and HATU in anhydrous DMF.

-

Stir the solution for a few minutes to allow for pre-activation.

-

Add DIPEA to the mixture and stir for another 1-2 minutes.

-

Add the amine component to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For this hindered coupling, the reaction may require several hours to overnight for completion.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), a weak base (e.g., saturated NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 2: Double Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol is for coupling (S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminal amine

-

(S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid (4 eq relative to resin loading)

-

HATU (3.9 eq)

-

DIPEA (8 eq)

-

DMF (peptide synthesis grade)

-

DCM (peptide synthesis grade)

-

Kaiser test kit

Procedure: First Coupling:

-

Swell the resin in DMF.

-

In a separate vessel, pre-activate the (S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid by dissolving it with HATU and DIPEA in DMF. Allow pre-activation to proceed for 1-5 minutes.[2]

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 45-60 minutes.[2]

-

Take a small sample of resin beads and perform a Kaiser test. If the test is negative (yellow/brown), the coupling is complete. Proceed to the washing steps. If the test is positive (blue), proceed to the second coupling.

Second Coupling:

-

Drain the reaction vessel.

-

Repeat steps 2-4 with a fresh solution of activated (S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid.[2]

-

Perform a Kaiser test. If negative, proceed with washing the resin thoroughly with DMF and then DCM to prepare for the next deprotection step.[2] If the test is still positive, consider capping the unreacted amines.

Visualizations

Diagram 1: General Amide Coupling Workflow

Caption: A simplified workflow for a typical solution-phase amide coupling reaction.

Diagram 2: Troubleshooting Low Coupling Yield